

The Multifaceted Biological Activities of Pyridinyl Chalcone Derivatives: A Technical Guide

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Compound of Interest

Compound Name: (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one

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Pyridinyl chalcones, a class of organic compounds characterized by an open-chain flavonoid structure with a pyridine ring, have emerged as a significant area of interest in medicinal chemistry. Their diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects, position them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the biological activities of pyridinyl chalcone derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Anticancer Activity

Pyridinyl chalcone derivatives have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of tubulin polymerization, induction of cell cycle arrest, and apoptosis.

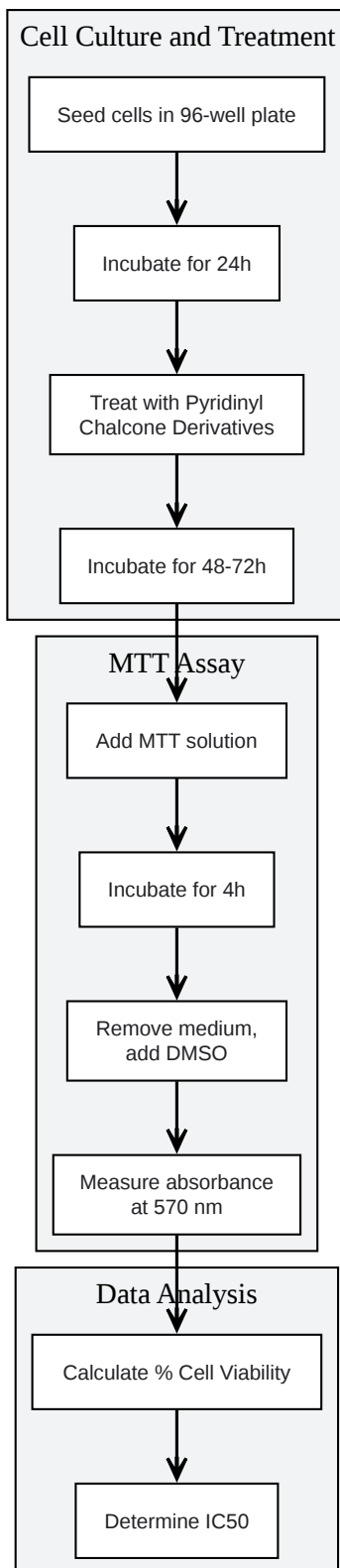
Quantitative Anticancer Activity Data

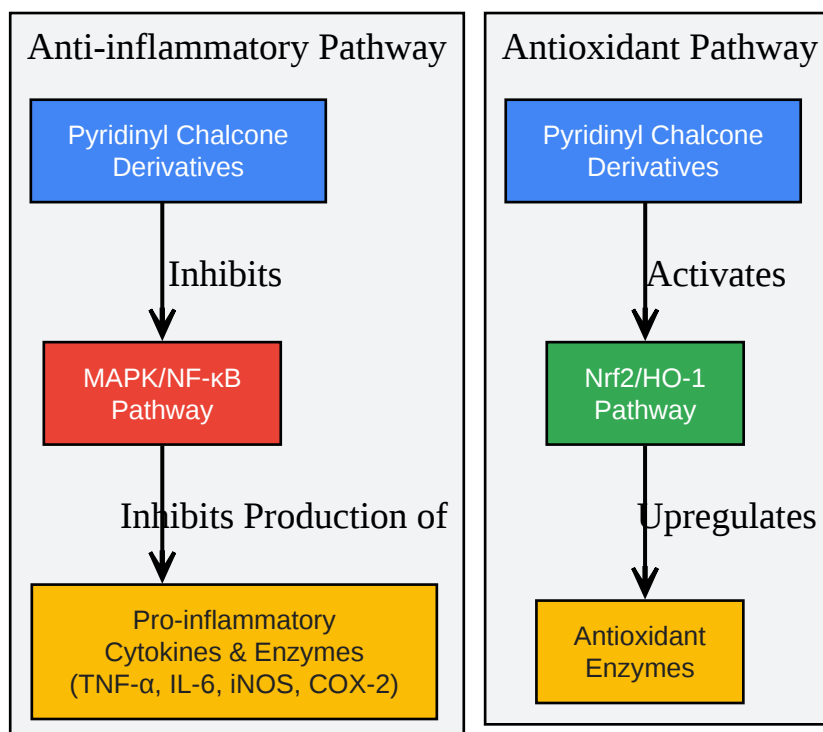
The following table summarizes the in vitro anticancer activity of selected pyridinyl chalcone derivatives, presented as IC₅₀ (half-maximal inhibitory concentration) or GI₅₀ (half-maximal growth inhibition) values.

Compound ID	Cancer Cell Line	IC50 / GI50 (μM)	Reference
16f	A549 (Lung)	0.023	[1]
HCT-116 (Colon)	0.031	[1]	
MCF-7 (Breast)	0.045	[1]	
K562 (Leukemia)	0.028	[1]	
6c	Various (NCI-60)	0.38 (average)	[2]
6f	Various (NCI-60)	0.45 (average)	[2]
7g	Various	5.41 - 8.35 (LC50)	[2]
10b, 10c, 10d, 10e, 10g, 10h, 10i	MCF-7, A549, Colo-205, A2780	0.013 - 12.45	[3]
10f, 10i, 10j	ACHN, MCF-7, A-549	More potent than E7010	[4] [5]
3f	MCF-7	Induces G1 arrest	[6]

Mechanism of Action: Tubulin Polymerization Inhibition

A primary anticancer mechanism for many pyridinyl chalcones is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[\[1\]](#) By binding to the colchicine site on tubulin, these compounds prevent the formation of microtubules, which are essential for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[\[1\]](#)[\[4\]](#)





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